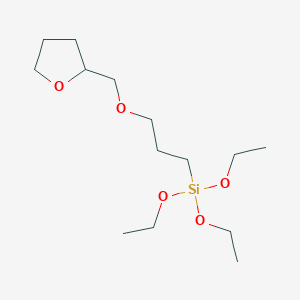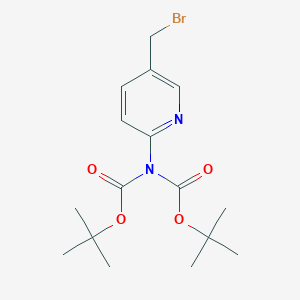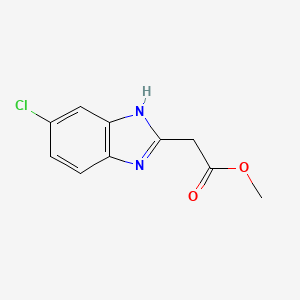
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE is an organic compound with the molecular formula C9H8F2OS It is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE typically involves the reaction of 2,4-difluorothiophenol with an appropriate propanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated propanone. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like ether or THF.
Substitution: Electrophiles such as halogens or nitro groups; reactions may require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group can enhance binding affinity and specificity, while the thioether linkage may influence the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Difluorophenyl)propan-2-one: Lacks the thioether linkage, which may result in different reactivity and biological activity.
1-(2,4-Dichlorophenylthio)propan-2-one: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
1-(2,4-Difluorophenylthio)ethanone: Shorter carbon chain, which may affect its physical and chemical properties.
Uniqueness
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE is unique due to the combination of the difluorophenyl group and the thioether linkage, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C9H8F2OS |
|---|---|
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
MHRJHWZUJHESEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CSC1=C(C=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-nitro-9H-indeno[2,1-b]pyridine](/img/structure/B8659093.png)



![1-benzenesulfonyl-5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8659126.png)



![(2R)-2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B8659168.png)




